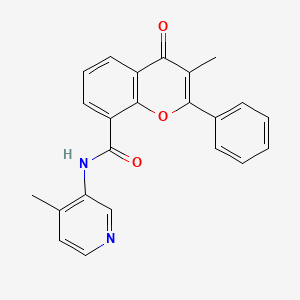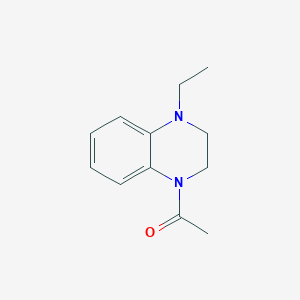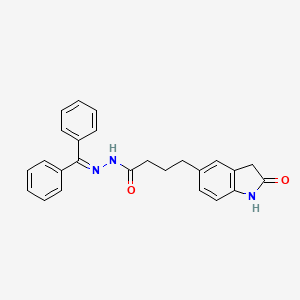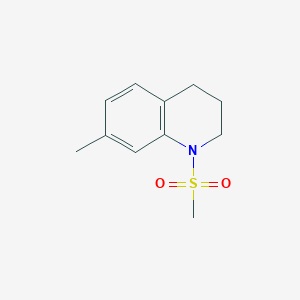![molecular formula C16H16N6 B7562377 N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]-2-phenylpyrimidin-4-amine](/img/structure/B7562377.png)
N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]-2-phenylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]-2-phenylpyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases. This compound is a type of kinase inhibitor that has been found to have a significant impact on the biochemical and physiological processes of cells, making it a promising candidate for further research and development.
Mecanismo De Acción
The mechanism of action of N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]-2-phenylpyrimidin-4-amine involves the inhibition of several kinases, including JAK2, FLT3, and RET. These kinases are involved in various signaling pathways that play a critical role in the development and progression of cancer and other diseases. By inhibiting the activity of these kinases, N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]-2-phenylpyrimidin-4-amine can disrupt these signaling pathways and prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]-2-phenylpyrimidin-4-amine has been found to have several biochemical and physiological effects on cells. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which can help prevent the growth and spread of tumors. Additionally, N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]-2-phenylpyrimidin-4-amine has been found to inhibit the production of pro-inflammatory cytokines, which can help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]-2-phenylpyrimidin-4-amine in lab experiments is its ability to selectively inhibit the activity of specific kinases, making it a valuable tool for studying the role of these kinases in various diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]-2-phenylpyrimidin-4-amine. One potential direction is the development of more potent and selective kinase inhibitors based on the structure of this compound. Additionally, further research is needed to determine the optimal dosage and administration of N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]-2-phenylpyrimidin-4-amine for the treatment of various diseases. Finally, more studies are needed to fully understand the mechanism of action of this compound and its potential impact on various signaling pathways in cells.
Métodos De Síntesis
The synthesis of N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]-2-phenylpyrimidin-4-amine involves several steps, including the reaction of 4-amino-2-phenylpyrimidine with 4-bromo-1-cyclopropyl-1,2,4-triazole, followed by the addition of sodium hydride and methyl iodide. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]-2-phenylpyrimidin-4-amine has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammatory diseases, and autoimmune disorders. The compound has been found to inhibit the activity of several kinases that play a crucial role in the development and progression of these diseases, making it a promising candidate for further research and development.
Propiedades
IUPAC Name |
N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]-2-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6/c1-2-4-12(5-3-1)16-17-9-8-14(20-16)18-10-15-21-19-11-22(15)13-6-7-13/h1-5,8-9,11,13H,6-7,10H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNJWMIJFUINBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NN=C2CNC3=NC(=NC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]-2-phenylpyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Piperidin-1-ylquinolin-3-yl)methylamino]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7562309.png)



![N-[[5-[2-[(4-acetylpiperazin-1-yl)methyl]-1,3-thiazol-4-yl]thiophen-2-yl]methyl]acetamide](/img/structure/B7562342.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(3-morpholin-4-ylbutan-2-yl)acetamide](/img/structure/B7562362.png)

![Methyl 1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-2-carboxylate](/img/structure/B7562366.png)

![2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7562372.png)
![4-(5,7-Dihydrobenzo[d][2]benzazepine-6-carbonyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one](/img/structure/B7562382.png)

![N-benzyl-3-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-methylpropanamide](/img/structure/B7562398.png)
![3-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole](/img/structure/B7562403.png)